
2-(p-Aminophenyl)-2-phenylbutyramide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(p-Aminophenyl)-2-phenylbutyramide hydrochloride is a chemical compound known for its unique structure and properties It is characterized by the presence of both an amine group and a phenyl group attached to a butyramide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Aminophenyl)-2-phenylbutyramide hydrochloride typically involves the reaction of p-aminophenyl and phenylbutyramide under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being catalyzed by an acid or base. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors or high-pressure reactors to increase yield and efficiency. The use of automated systems and precise control of reaction parameters ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(p-Aminophenyl)-2-phenylbutyramide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines or other reduced forms.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
2-(p-Aminophenyl)-2-phenylbutyramide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(p-Aminophenyl)-2-phenylbutyramide hydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, while the phenyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Aminophenol: Shares the amine group but lacks the butyramide backbone.
4-Aminophenol: Similar structure but with the amine group in a different position.
Benzoxazole: Contains a similar aromatic structure but with different functional groups.
Uniqueness
2-(p-Aminophenyl)-2-phenylbutyramide hydrochloride is unique due to its combination of an amine group and a phenyl group attached to a butyramide backbone. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
61706-42-1 |
|---|---|
Molecular Formula |
C16H19ClN2O |
Molecular Weight |
290.79 g/mol |
IUPAC Name |
[4-(1-amino-1-oxo-2-phenylbutan-2-yl)phenyl]azanium;chloride |
InChI |
InChI=1S/C16H18N2O.ClH/c1-2-16(15(18)19,12-6-4-3-5-7-12)13-8-10-14(17)11-9-13;/h3-11H,2,17H2,1H3,(H2,18,19);1H |
InChI Key |
PNIGCKCXWDQEFB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)(C2=CC=C(C=C2)[NH3+])C(=O)N.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


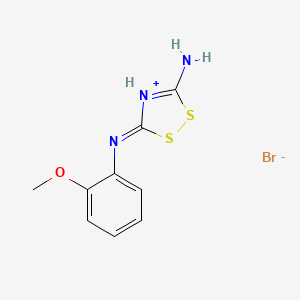
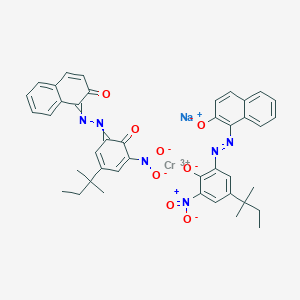
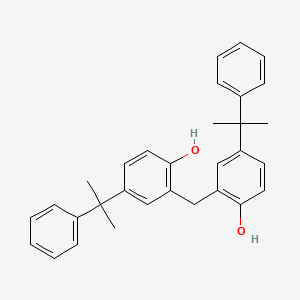

![1-Benzyl-3-(2-ethoxy-2-oxoethyl)-5,6-dimethyl-1H-benzo[d]imidazol-3-ium bromide](/img/structure/B13759384.png)
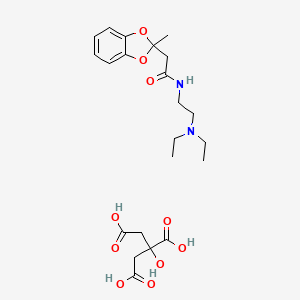
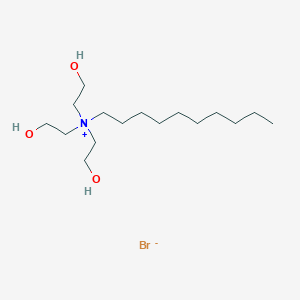
![3-[9-(2-Carboxyethyl)-22,23-bis(methoxycarbonyl)-14-(1-methoxyethyl)-4,10,15,24-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11(27),12,14,16,18(25),19,21-dodecaen-5-yl]propanoic acid](/img/structure/B13759408.png)
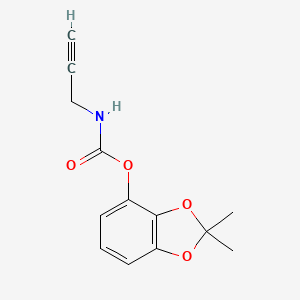
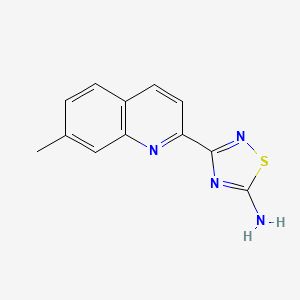
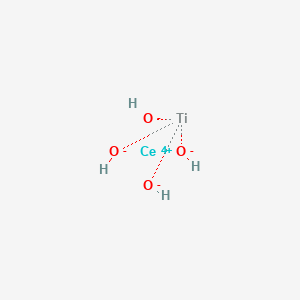
![2-(2-Methoxyethoxy)ethyl 4-[(5-cyano-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxopyridin-3-yl)azo]benzoate](/img/structure/B13759427.png)


